Cas no 2228984-67-4 (1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile)
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile
- 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile
- 2228984-67-4
- EN300-1952826
-
- Inchi: 1S/C9H8F3N3/c1-15-7(8(5-13)2-3-8)4-6(14-15)9(10,11)12/h4H,2-3H2,1H3
- InChI Key: XRTGMFARKZPMQR-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2(C#N)CC2)N(C)N=1)(F)F
Computed Properties
- Exact Mass: 215.06703175g/mol
- Monoisotopic Mass: 215.06703175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.6Ų
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952826-0.05g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1952826-0.1g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1952826-0.25g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1952826-0.5g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1952826-1.0g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1952826-2.5g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1952826-5.0g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1952826-10.0g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1952826-1g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1952826-5g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carbonitrile |
2228984-67-4 | 5g |
$3977.0 | 2023-09-17 |
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile
Introduction to 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile (CAS No. 2228984-67-4)
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228984-67-4, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a pyrazolyl moiety linked to a cyclopropane ring, contribute to its unique chemical properties and potential therapeutic applications.
The trifluoromethyl group is a key structural element in many bioactive compounds due to its ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile, this substituent likely enhances the compound's interaction with enzymes and receptors, making it a valuable scaffold for drug discovery. The pyrazolyl ring, on the other hand, is known for its presence in various pharmacologically active agents, offering opportunities for further functionalization and derivatization.
The cyclopropane ring in this compound introduces additional rigidity to the molecular structure, which can influence the conformational flexibility and binding properties. This structural motif has been explored in medicinal chemistry for its potential to improve drug-like properties such as solubility and bioavailability. The carbonitrile group at the terminal position adds another layer of reactivity, enabling further chemical modifications and synthetic pathways.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to better understand the interactions between 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile and biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis and autoimmune diseases. Additionally, the structural framework of this molecule suggests potential applications in anticancer research, where modulation of key signaling pathways is crucial.
The synthesis of 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically requires specialized reagents and catalysts to ensure high yield and selectivity. Similarly, the formation of the pyrazolyl-cyclopropane core necessitates careful optimization to achieve the desired regioisomerism and stereochemistry. These synthetic challenges highlight the importance of advanced synthetic methodologies in the development of complex heterocyclic compounds.
In vitro studies have begun to unravel the pharmacological profile of 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile, revealing intriguing interactions with various biological targets. Initial screening assays indicate that this compound demonstrates moderate affinity for certain enzyme families, suggesting potential as a lead compound for further optimization. The presence of both electrophilic and nucleophilic centers in its structure allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological properties.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropane-1-carbonitrile. Predictive models can assess structural features such as molecular weight, lipophilicity, and hydrogen bond donor/acceptor counts to predict biological activity. These computational tools complement traditional experimental approaches by providing rapid screening capabilities, thereby expediting the drug development process.
Future research directions for CAS No. 2228984-67-4 include exploring its potential in preclinical models to evaluate its efficacy and safety profiles. Additionally, investigating its mechanism of action will provide insights into how it interacts with biological targets at a molecular level. The development of novel synthetic routes to improve yield and scalability is another critical area of focus, ensuring that sufficient quantities of this compound can be produced for further study.
The versatility of 1-methyl-trifluoromethyl-pyrazolyl-cyclopropanecarbonitrile derivatives makes them attractive for designing next-generation therapeutics. By leveraging structural motifs that have demonstrated success in previous drug candidates, researchers can develop compounds with enhanced pharmacological profiles. The combination of experimental synthesis with computational modeling offers a powerful approach to discovering new molecular entities with therapeutic potential.
In conclusion,CAS No 2228984 - 67 - 4 (CAS NO2228984667) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The presence of functional groups such as the trifluoromethyl moiety,pyrazolyl ring, cyclopropane core,and carbonitrile group contributes to its potential as a lead compound for drug development. Continued research into this compound will likely yield valuable insights into novel therapeutic strategies across multiple disease areas.
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